(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
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Overview
Description
(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is a hydroazulenoid diterpene compound isolated from the brown algae of the genus Dictyota . It is part of a group of diterpenes that have shown significant biological activities, including anti-proliferative, anti-microbial, antiviral, antioxidant, anti-inflammatory, and anti-hyperpigmentation properties . This compound, along with its analogs Dictyotriol D and Dictyotriol E, was identified in Dictyota species collected from the Canary Islands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves the extraction of crude compounds from the brown algae Dictyota crenulata . The crude extract is then subjected to various chromatographic techniques, including NMR spectroscopy and HRGC-MS, to isolate and identify the diterpenes . The specific reaction conditions for the synthesis of this compound are not extensively documented, but the general approach involves the use of organic solvents and chromatographic separation techniques.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural occurrence in marine algae. The primary method of obtaining this compound remains the extraction from Dictyota species, followed by purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: (3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol has been the subject of extensive scientific research due to its diverse biological activities . Some of the key applications include:
Chemistry: this compound is used as a model compound to study the reactivity and synthesis of hydroazulenoid diterpenes.
Mechanism of Action
The mechanism of action of (3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves its interaction with various molecular targets and pathways. The compound’s anti-proliferative effects are attributed to its ability to inhibit cell division and induce apoptosis in cancer cells . Its anti-microbial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes . The antioxidant properties of this compound are due to its ability to scavenge reactive oxygen species and prevent oxidative damage to cells .
Comparison with Similar Compounds
(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is part of a group of hydroazulenoid diterpenes that include Dictyotriol D and Dictyotriol E . These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity. This compound is unique due to its specific hydroxyl and methylene groups, which contribute to its distinct biological properties .
List of Similar Compounds:- Dictyotriol D
- Dictyotriol E
- α-Dictalediol monoacetate
Properties
CAS No. |
115890-56-7 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.473 |
IUPAC Name |
(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-11(2)17(21)9-7-12(3)16-10-18(22)14(5)15-8-6-13(4)19(15)20(16)23/h6,12,15-23H,1,5,7-10H2,2-4H3/t12-,15+,16+,17-,18+,19-,20-/m1/s1 |
InChI Key |
BJMXLMHAHQUQQH-GFHTVSTESA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CCC(C(=C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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